molecular formula C19H28ClN3 B1221020 Sontoquine CAS No. 85-10-9

Sontoquine

Cat. No. B1221020
CAS RN: 85-10-9
M. Wt: 333.9 g/mol
InChI Key: AFEAUYYSRPFHIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Sontoquine is C₁₉H₂₈ClN₃ , with an average mass of approximately 333.9 Da . Its structure likely resembles that of chloroquine and other related analogues.

Scientific Research Applications

1. Antimalarial Activity

Sontoquine, a derivative of the 4-aminoquinoline series, has been studied for its antimalarial activity. Research dating back to the 1950s described its effectiveness in suppressing antimalarial activity. The compound's efficacy in combating human amebiasis, particularly in hepatic infection, has been observed, although its effectiveness in intestinal infections was found to be less pronounced. Sontoquine's absorption and excretion properties have been a subject of interest in these studies (Conan, 1951).

2. Research in Drug-Resistant Malaria

Sontochin, closely related to sontoquine, was originally developed as a replacement for chloroquine. Recent studies have explored its potential against chloroquine-resistant strains of malaria. Researchers have developed derivatives of sontochin, known as "pharmachins," which show promising activity against drug-sensitive and multidrug-resistant strains of malaria. This suggests the potential of sontoquine and its derivatives in the treatment of drug-resistant malaria (Pou et al., 2012).

3. Historical Perspective in Antimalarial Research

The development of sontoquine is part of the broader history of aminoquinoline preparations, which originated from the antimalarial action of quinine. Its evolution over the years, along with other aminoquinoline preparations like chloroquine and hydroxychloroquine, highlights its significance in the ongoing research and development of antimalarial drugs (Tolkushin et al., 2020).

properties

IUPAC Name

4-N-(7-chloro-3-methylquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3/c1-5-23(6-2)11-7-8-15(4)22-19-14(3)13-21-18-12-16(20)9-10-17(18)19/h9-10,12-13,15H,5-8,11H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAUYYSRPFHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005318
Record name 4-[(7-Chloro-3-methylquinolin-4(1H)-ylidene)amino]-N,N-diethylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sontoquine

CAS RN

85-10-9
Record name Sontoquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylchloroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(7-Chloro-3-methylquinolin-4(1H)-ylidene)amino]-N,N-diethylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SONTOQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U34E688BAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
NJ Conan Jr - American Journal of Tropical Medicine, 1951 - cabdirect.org
… the bisulphate of sontoquine are absorbed from the intestinal tract to about 90 per cent. with faecal excretion of about 10 per cent. of the oral dose, but the naphthoate of sontoquine is …
Number of citations: 7 www.cabdirect.org
F Coutelen, A Breton, J Biguet, S Deblock… - Bulletin de la Société …, 1955 - cabdirect.org
Mepacrine, though very effective, is not always an acceptable drug for the treatment of giardiasis in view of its side-effects. Both Nivaquine B [chloroquine] and Nivaquine C [sontoquine], …
Number of citations: 0 www.cabdirect.org
L Caminal-Montero, S Suárez-Díaz - J Rheumatol, 2019 - researchgate.net
… a new drug known as Sontoquine. Three forms of Sontoquine were described: Sontoquine M (methane-bisoxy-naphthoate), Sontoquine C (hydrochloride or HCQ), and Sontoquine R (…
Number of citations: 2 www.researchgate.net
SR Meshnick - Parasitology Today, 1990 - cell.com
… Instead, a closely related compound, sontoquine, was developed and used by Axis troops in their North African campaigns. Samples of sontoquine, captured by the Allied forces, …
Number of citations: 94 www.cell.com
W MENK, W MOHR - Zeitschrift fur Tropenmedizin und Parasitologie, 1951 - europepmc.org
[Therapeutic effect of sontoquine (nivaquine) in malaria]. - Abstract - Europe PMC … [Therapeutic effect of sontoquine (nivaquine) in malaria]. …
Number of citations: 1 europepmc.org
MAA Al-Bari - Journal of Antimicrobial Chemotherapy, 2015 - academic.oup.com
… discovery of two chloroquine analogues, sontoquine and primaquine, which showed excellent … The Wehrmacht in North Africa used a resochin formulation (‘sontoquine’); it was captured …
Number of citations: 486 academic.oup.com
RD Powell - Clinical Pharmacology & Therapeutics, 1966 - Wiley Online Library
… North Africa obtained evidence indicating that sontoquine was an effective antimalarial drug … Before the end of W orld War II, sontoquine and nine other 4-aminoquinolines, including …
Number of citations: 46 ascpt.onlinelibrary.wiley.com
KR Middleton, D Wiseman - Journal of Pharmacy and …, 1981 - academic.oup.com
… Amodioquine, chloroquine, dapsone, hydroxychloroquine, primaquine, proguanil, pyrimethamine, quinacrine, quinine and sontoquine were all tested by the spot test method which …
Number of citations: 1 academic.oup.com
AW Sweeney - Medical journal of Australia, 1997 - Wiley Online Library
… to undertake experiments with sontoquine not adequately … even greater antimalarial activity than sontoquine,'? was also … The Australian trials with sontoquine were performed in July …
Number of citations: 4 onlinelibrary.wiley.com
DG Davey - British Medical Bulletin, 1951 - mymedr.afpm.org.my
… of the challenge would, perhaps, never have been properly known, for the Germans had pushed on from atebrin and developed resochin (chloroquine) and sontochin (sontoquine) both …
Number of citations: 17 mymedr.afpm.org.my

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